Propan-2-yl phenyl(propan-2-yl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
62604-17-5 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
propan-2-yl N-phenyl-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C13H19NO2/c1-10(2)14(13(15)16-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI Key |
LKEMAFHCXGWFJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)OC(C)C |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of Propan 2 Yl Phenyl Propan 2 Yl Carbamate
Intrinsic Electronic and Conformational Properties
The chemical behavior of Propan-2-yl phenyl(propan-2-yl)carbamate is fundamentally governed by the electronic and spatial arrangement of its constituent atoms, particularly within the carbamate (B1207046) functional group. This group, which can be viewed as a hybrid of an amide and an ester, possesses unique properties that influence its stability and reactivity.
A key feature of the carbamate moiety is amide resonance, a delocalization of the nitrogen atom's lone pair of electrons into the carbonyl (C=O) group. acs.org This phenomenon is described by the contribution of multiple resonance structures, which results in a partial double bond character for the carbon-nitrogen (C-N) bond and a partial negative charge on the oxygen atom. nih.gov This electron delocalization, specifically an n(N) → π* (C=O) interaction, is crucial for the chemical and biochemical stability of the carbamate. nih.gov
The resonance stabilization energy of a typical planar amide is significant, contributing to its general lack of reactivity. nih.gov However, in carbamates, the presence of the ester oxygen atom introduces competing resonance effects, where its lone pairs can also delocalize towards the carbonyl carbon. This competition reduces the extent of the nitrogen lone pair delocalization, making the amide resonance in carbamates approximately 3–4 kcal/mol weaker than in corresponding amides. acs.orgnih.govresearchgate.net Despite being weaker than in amides, this resonance imparts considerable stability to the carbamate linkage, rendering it more resistant to nucleophilic attack compared to simpler esters. researchgate.net The stability conferred by this resonance means that carbamates are generally robust functional groups. acs.org
The partial double bond character of the C-N bond, established by amide resonance, restricts free rotation around this axis. nih.gov This restriction gives rise to a significant rotational energy barrier and the potential for conformational isomers, often referred to as rotamers (e.g., syn and anti). acs.orgnih.gov The magnitude of this barrier is a direct measure of the strength of the C-N partial double bond.
The nature of the substituents on the nitrogen atom significantly influences the height of this rotational barrier. For N-alkylcarbamates, the barrier is typically around 16 kcal/mol. nih.govacs.org However, the introduction of a phenyl group on the nitrogen, as in this compound, lowers this barrier. For N-phenylcarbamates, the rotational barrier is reduced to approximately 12.5 kcal/mol. nih.govacs.org This reduction is attributed to the electron-withdrawing nature of the phenyl ring, which decreases the electron density on the nitrogen, weakens the n(N) → π* (C=O) delocalization, and imparts more single-bond character to the C-N bond. nih.govacs.org Conversely, electron-donating substituents on the nitrogen tend to increase the rotational barrier by enhancing the C-N double bond character. acs.org
| Carbamate Type | Substituents | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| N-Alkylcarbamate | -CH₃, -CH₂CH₃ | ~16 | nih.govacs.org |
| N-Phenylcarbamate | -C₆H₅ | ~12.5 | nih.govacs.org |
| N-Arylcarbamate (Electron-Donating Group) | -C₆H₄-OCH₃ | 13.2 | acs.org |
| N-Arylcarbamate (Electron-Withdrawing Group) | -C₆H₄-CN | 10.7 | acs.org |
| N-(2-pyrimidyl)carbamate | -C₄H₃N₂ | <9 | nih.gov |
Stereo-electronic effects describe how the spatial arrangement of orbitals influences molecular properties and reactivity. wikipedia.org In this compound, the N-phenyl and N-isopropyl groups exert profound stereo-electronic control.
The N-phenyl group is electronically withdrawing, which, as noted, decreases the C-N rotational barrier. nd.edu Its aromatic π-system can conjugate with the nitrogen lone pair. However, this conjugation is highly dependent on the conformation. Significant steric hindrance between the bulky N-isopropyl group, the other N-substituent (phenyl), and the carbonyl oxygen likely forces the phenyl ring to twist out of the plane of the carbamate group. nd.edu This deviation from co-planarity would disrupt the conjugation between the phenyl ring and the nitrogen lone pair, thereby attenuating the electronic influence of the phenyl substituent on the carbamate resonance. nd.edu
Hydrolytic Pathways and Kinetic Studies
The hydrolysis of a carbamate involves the cleavage of the ester linkage, yielding an alcohol, an amine, and carbon dioxide. The rate and mechanism of this process are highly dependent on the substitution pattern of the carbamate and the reaction conditions.
Carbamate esters can undergo hydrolysis through several mechanisms. The specific pathway is dictated by factors such as pH and the presence of substituents on the nitrogen atom. viu.ca Primary and secondary carbamates (with at least one proton on the nitrogen) can undergo hydrolysis in basic conditions via an E1cB (Elimination Unimolecular conjugate Base) mechanism. viu.caresearchgate.netacs.org This pathway involves the deprotonation of the nitrogen followed by the elimination of the alkoxide leaving group to form an isocyanate intermediate, which is then rapidly hydrolyzed. researchgate.netcdnsciencepub.com
However, for N,N-disubstituted (tertiary) carbamates like this compound, which lack a proton on the nitrogen atom, the E1cB pathway is not possible. Instead, hydrolysis typically proceeds through a BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. viu.caacs.org This mechanism is a nucleophilic acyl substitution, involving the following steps:
A nucleophile, such as a hydroxide (B78521) ion (OH⁻), attacks the electrophilic carbonyl carbon of the carbamate.
This attack forms a tetrahedral intermediate.
The intermediate collapses, expelling the propan-2-olate (isopropoxide) as the leaving group, leading to the formation of an unstable carbamic acid derivative which subsequently decomposes.
This BAc2 mechanism is analogous to the saponification of common esters. viu.ca
The rate of the BAc2 hydrolysis reaction is highly sensitive to steric effects. researchgate.net The approach of the nucleophile to the carbonyl carbon is the critical first step, and any bulky groups surrounding this reaction center will impede this attack, thereby slowing the rate of hydrolysis.
In this compound, the carbonyl group is exceptionally crowded. It is flanked by the large N-phenyl and N-isopropyl substituents. This significant steric hindrance creates a molecular shield around the electrophilic carbonyl carbon, making it difficult for a nucleophile to approach and initiate the BAc2 mechanism. researchgate.net Consequently, this compound is expected to exhibit a very low rate of hydrolysis compared to less sterically congested carbamates. This increased stability against hydrolysis is a direct consequence of the steric bulk imposed by the N-substituents, which effectively protects the reactive center from chemical attack. researchgate.net
pH Dependence and Catalytic Effects on Hydrolysis
The hydrolysis of this compound, a N,N-disubstituted phenyl carbamate, is significantly influenced by pH and the presence of catalysts. Unlike carbamates derived from primary or secondary amines which can undergo hydrolysis via an elimination-addition (E1cB) mechanism, N,N-disubstituted carbamates lack the necessary N-H proton for this pathway. nih.gov Consequently, their hydrolysis typically proceeds through a bimolecular nucleophilic acyl substitution (BAc2) mechanism under more stringent conditions. nih.gov
The reaction rate exhibits a clear dependence on pH across a wide range. The general pH-rate profile for carbamate hydrolysis can be divided into three regions:
Acidic Conditions (pH < 4): In strongly acidic solutions, the reaction can be catalyzed by acid. This involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates a bimolecular attack by a water molecule on the protonated substrate. researchgate.net
Neutral Conditions (pH 4-7): In this range, the hydrolysis rate is often pH-independent, with a neutral water molecule acting as the nucleophile in a slow reaction. researchgate.net
Alkaline Conditions (pH > 7): Under basic conditions, the hydrolysis is catalyzed by the hydroxide ion (OH⁻), which is a much stronger nucleophile than water. The reaction rate becomes directly proportional to the hydroxide ion concentration. mdpi.com The mechanism is a classic BAc2 pathway where the hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses, expelling the phenoxide leaving group.
General acid catalysis has also been observed in the hydrolysis of certain phenyl carbamates, particularly with acidic buffers where a proton is transferred during the rate-determining step to assist the departure of the leaving group.
The table below illustrates a representative pH-rate profile for a generic N,N-disubstituted phenyl carbamate, showing the pseudo-first-order rate constants (kobs) at different pH values.
| pH | Dominant Mechanism | Relative Rate (kobs) |
|---|---|---|
| 2 | Acid-Catalyzed BAc2 | Slow |
| 5 | Neutral Hydrolysis (Water Attack) | Very Slow |
| 8 | Base-Catalyzed BAc2 (OH⁻ Attack) | Moderate |
| 11 | Base-Catalyzed BAc2 (OH⁻ Attack) | Fast |
| 13 | Base-Catalyzed BAc2 (OH⁻ Attack) | Very Fast |
Nucleophilic and Electrophilic Transformations
This compound can undergo transesterification with various alcohols, typically in the presence of a catalyst. This reaction involves the substitution of the phenyl group with an alkoxy group from the reacting alcohol. The process is most efficiently catalyzed by the corresponding alkoxide of the alcohol being used (e.g., sodium methoxide (B1231860) for transesterification with methanol).
The reaction mechanism involves the nucleophilic attack of the alkoxide ion on the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate, which then collapses to expel the more stable phenoxide leaving group, resulting in the formation of a new carbamate ester. The reaction generally follows first-order kinetics with respect to the carbamate substrate.
The rate of transesterification is influenced by the structure of the alcohol. Studies on analogous O-alkyl-N-aryl carbamates have shown that less polar alcohols can lead to faster reaction rates. Furthermore, electron-withdrawing substituents on the phenyl ring of the carbamate can accelerate the reaction by making the carbonyl carbon more electrophilic and stabilizing the resulting phenoxide leaving group.
Aminolysis is the reaction of the carbamate with an amine, resulting in the formation of a urea (B33335) derivative and phenol. For this compound, which lacks a proton on the nitrogen atom, the reaction cannot proceed through the low-energy elimination-addition (E1cB) pathway that is common for N-H containing carbamates. researchgate.netresearchgate.net Instead, the aminolysis must occur via alternative mechanisms:
Stepwise BAc2 Mechanism: This pathway involves the nucleophilic attack of the amine on the carbonyl carbon to form a zwitterionic tetrahedral intermediate. This intermediate can then be deprotonated before it collapses to expel the phenoxide leaving group. nih.gov This is generally considered the most probable pathway.
Concerted Mechanism: In this mechanism, the bond formation with the incoming amine and the bond cleavage with the phenoxide leaving group occur simultaneously through a single transition state.
Kinetic studies of similar reactions show that under an excess of the amine, the reaction follows pseudo-first-order kinetics. nih.gov The rate of the reaction is dependent on the nucleophilicity and concentration of the amine. More basic and less sterically hindered amines generally react faster. The Brønsted-type plot for the aminolysis of similar phenyl esters is often linear, with a slope (β value) that provides insight into the degree of bond formation in the transition state. nih.gov
The substituent group on the aromatic ring of this compound is -O-CO-N(iPr)₂. In electrophilic aromatic substitution (SEAr) reactions, the directing effect of this group is primarily determined by the oxygen atom directly attached to the ring. wikipedia.org
The oxygen atom possesses lone pairs of electrons that it can donate into the aromatic π-system through resonance (a +M or +R effect). This effect increases the electron density on the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. libretexts.orgwikipedia.org This resonance donation stabilizes the arenium ion intermediate formed during attack at the ortho and para positions.
Simultaneously, the electronegative oxygen atom withdraws electron density from the ring inductively (a -I effect). However, for oxygen substituents, the resonance-donating effect (+M) typically outweighs the inductive-withdrawing effect (-I). wikipedia.org Therefore, the -O-CO-N(iPr)₂ group is classified as an activating group and an ortho, para-director for electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orglibretexts.org
Mechanistic Investigations through Computational Chemistry
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of carbamates at a molecular level. DFT calculations allow for the detailed exploration of potential energy surfaces, providing critical insights into the feasibility of different reaction pathways by determining the structures and energies of reactants, transition states, intermediates, and products. nih.govnih.gov
For the reactions of this compound, DFT can be applied to:
Elucidate Hydrolysis Mechanisms: Computational studies can model the BAc2 hydrolysis pathway. By calculating the activation energy barriers, DFT can quantify the catalytic effect of H⁺ or OH⁻ ions compared to the uncatalyzed reaction with water. Solvent models can also be incorporated to simulate the reaction in an aqueous environment. nih.govmdpi.com
Compare Aminolysis Pathways: DFT is particularly useful for distinguishing between concerted and stepwise (BAc2) mechanisms in aminolysis. By locating the transition states for each pathway and calculating their respective free energy barriers, the most energetically favorable route can be identified. researchgate.netresearchgate.net For example, calculations on model systems have shown that the stepwise mechanism is often lower in energy, especially when catalyzed by a second amine molecule that facilitates proton transfer. nih.gov
Analyze Transition State Structures: DFT provides detailed geometric information about transition states. This allows for the analysis of bond lengths and angles, revealing the extent of bond formation and cleavage at the pinnacle of the reaction barrier. researchgate.net This information helps to rationalize observed kinetic data and substituent effects.
The table below summarizes how DFT calculations can be used to compare different mechanistic pathways for the aminolysis of a generic N,N-disubstituted carbamate.
| Mechanistic Pathway | Key Computational Outputs | Insights Gained |
|---|---|---|
| Concerted | Single Transition State (TS) Structure and Energy (ΔG‡) | Energy barrier for simultaneous bond-making/breaking |
| Stepwise (BAc2) | Structures and Energies of two TSs and one Tetrahedral Intermediate | Stepwise energy barriers; stability of the intermediate |
| Catalyzed BAc2 | Structures and Energies including a catalyst molecule (e.g., second amine) | Quantification of the reduction in the activation energy barrier by the catalyst |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the region of a molecule most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most likely to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, a qualitative FMO analysis suggests the following:
HOMO: The HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom, whose lone pair electrons are delocalized into the aromatic system and the carbonyl group. This distribution makes these sites susceptible to attack by electrophiles.
LUMO: The LUMO is anticipated to be centered on the carbonyl group (C=O), specifically on the antibonding π* orbital. This localization indicates that the carbonyl carbon is the primary site for nucleophilic attack.
Computational studies on various aryl carbamates confirm that the HOMO and LUMO are key determinants of their reactivity. researchgate.net The energies and spatial distributions of these orbitals, which can be precisely calculated using methods like Density Functional Theory (DFT), govern how the molecule interacts with other reagents. researchgate.netnih.gov
Table 1: Illustrative Frontier Molecular Orbital Properties for this compound Note: The following values are hypothetical and serve to illustrate the type of data generated from a computational FMO analysis, as specific published data for this compound is unavailable.
| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contributions | Predicted Reactivity Role |
| HOMO | -6.5 | N, C (phenyl ring) | Nucleophilic / Electron Donor |
| LUMO | +1.8 | C (carbonyl), O (carbonyl) | Electrophilic / Electron Acceptor |
| HOMO-LUMO Gap | 8.3 | - | Indicator of Chemical Stability |
Topological Analysis of Electron Density (AIM, ELF, LOL)
The topological analysis of scalar fields derived from quantum mechanical calculations provides a rigorous and quantitative description of chemical bonding. Key methods include the Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL). researchgate.netgla.ac.uk These analyses partition molecular space into chemically meaningful regions, such as atomic basins and bonding domains. gla.ac.uk
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)). researchgate.net By locating critical points in the electron density, one can identify atoms, chemical bonds, rings, and cages. The properties at bond critical points (BCPs), such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the chemical bond. uni-muenchen.de For this compound, QTAIM analysis would be expected to reveal polar covalent character for the C=O, N-C(O), and O-C(isopropyl) bonds, evidenced by specific values of ρ(r) and positive values of ∇²ρ(r).
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that provide a more intuitive picture of electron localization, helping to identify regions corresponding to core electrons, covalent bonds, and lone pairs. researchgate.net An ELF analysis of this compound would visualize the high probability of finding electron pairs in the C=O bond, the C-N bond, and around the oxygen atoms as lone pairs, offering a clear depiction of its electronic structure.
Table 2: Predicted Topological Properties of Key Bonds in this compound Note: This table presents expected qualitative results from an AIM analysis based on the known properties of carbamates, as specific published data for this compound could not be located.
| Bond | Predicted Electron Density at BCP (ρ(r)) | Predicted Laplacian of Electron Density (∇²ρ(r)) | Predicted Bond Type |
| C=O | High | Negative | Polar Covalent (shared interaction) |
| N-C(O) | Intermediate | Slightly Positive | Polar Covalent (transit) |
| O-C(isopropyl) | Intermediate | Positive | Polar Covalent (transit) |
| N-C(phenyl) | Intermediate | Slightly Positive | Polar Covalent (transit) |
Computational Modeling of Transition States and Intermediates
Understanding a chemical reaction mechanism requires identifying the structures and energies of all reactants, products, intermediates, and, most importantly, transition states (TS). mit.edu A transition state is a high-energy, transient configuration along the reaction coordinate that represents the point of maximum energy. mit.edu Computational chemistry, particularly using DFT, is a powerful tool for locating and characterizing these fleeting structures, which are often impossible to observe experimentally. mit.eduresearchgate.net
For this compound, a key reaction would be its hydrolysis, which involves the cleavage of the carbamate bond. Computational modeling of this process would involve:
Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants (carbamate and water/hydroxide) approach and the bond geometries change.
Locating the Transition State: Identifying the saddle point on the potential energy surface corresponding to the TS. For N,N-disubstituted carbamates, hydrolysis often proceeds via a BAc2 mechanism (base-catalyzed, acyl-cleavage, bimolecular), which would involve a tetrahedral intermediate.
Frequency Analysis: Confirming the nature of the located stationary points. A stable intermediate will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. mit.edu
This analysis provides the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. researchgate.net
Spectroscopic Characterization and Structural Analysis of Propan 2 Yl Phenyl Propan 2 Yl Carbamate
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy Analysis of Carbamate (B1207046) Linkage
For Propan-2-yl phenyl(propan-2-yl)carbamate, the IR spectrum is expected to be dominated by the vibrational modes of the carbamate group (-N-COO-). Key absorptions would include a strong carbonyl (C=O) stretching band, typically observed in the region of 1730-1680 cm⁻¹ for carbamates. The C-N stretching vibration and C-O stretching vibrations would also produce characteristic bands. However, without experimental data, the precise wavenumbers and intensities of these peaks for this specific molecule remain undetermined.
Raman Spectroscopy for Structural Elucidation
Raman spectroscopy would provide complementary information to IR spectroscopy. The aromatic phenyl ring should exhibit characteristic C-C stretching bands in the 1600-1450 cm⁻¹ region. The symmetric vibrations of the non-polar isopropyl groups would likely be more prominent in the Raman spectrum than in the IR spectrum. A detailed structural elucidation would require the analysis of a full experimental Raman spectrum, which is not currently available in the public domain.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of an organic molecule in solution.
¹H NMR Chemical Shifts and Coupling Patterns for Isopropyl and Phenyl Moieties
A hypothetical ¹H NMR spectrum of this compound would show distinct signals for the protons of the two isopropyl groups and the phenyl group. The isopropyl methine protons (-CH) would appear as a multiplet (likely a septet) due to coupling with the six methyl protons. The methyl protons (-CH₃) of the isopropyl groups would appear as a doublet. The protons on the phenyl ring would produce signals in the aromatic region (typically δ 7.0-8.0 ppm), with a splitting pattern dependent on the substitution pattern and electronic effects. Precise chemical shifts (δ) and coupling constants (J) are essential for unambiguous assignment but are not available.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. One would expect to see signals for the carbamate carbonyl carbon, the carbons of the phenyl ring, and the methine and methyl carbons of the isopropyl groups. The chemical shift of the carbonyl carbon would be particularly informative. The absence of an experimental spectrum prevents the creation of a data table with specific chemical shifts.
Advanced NMR Techniques (e.g., 2D-NMR) for Complex Structures
Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the connectivity of protons and carbons within the molecule. COSY would show correlations between coupled protons, for instance, between the methine and methyl protons of the isopropyl groups. HSQC would link each proton to its directly attached carbon atom. No 2D-NMR studies for this compound have been identified in the surveyed literature.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. For this compound, different ionization methods provide complementary information.
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and often complex fragmentation. This provides a detailed structural "fingerprint." The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight, although it may be weak due to instability.
The primary fragmentation pathways are predicted to involve cleavages at the bonds alpha to the nitrogen atom and the carbonyl group, which are characteristic of carbamates. Key predicted fragmentation steps include:
Alpha-Cleavage: Loss of an isopropyl radical from the nitrogen atom is a highly probable pathway, leading to a stable, resonance-delocalized cation.
Carbonyl Group Cleavage: Fragmentation can occur on either side of the carbonyl group, leading to the loss of the isopropoxy group or the formation of a phenyl(propan-2-yl)aminyl radical and an isopropoxycarbonyl cation.
Rearrangements: McLafferty-type rearrangements are not expected due to the absence of a gamma-hydrogen on a flexible chain, but other hydrogen rearrangements could lead to minor fragments.
| Predicted m/z | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 221 | [C₁₃H₁₉NO₂]⁺ | Molecular Ion ([M]⁺) |
| 178 | [M - C₃H₇]⁺ | Loss of an isopropyl radical from Nitrogen (α-cleavage) |
| 162 | [M - C₃H₇O]⁺ | Loss of an isopropoxy radical |
| 134 | [C₉H₁₂N]⁺ | Fragment corresponding to [Phenyl(propan-2-yl)amino]⁺ |
| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |
Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation. It is particularly useful for confirming the molecular weight of a compound. In positive-ion mode, this compound is expected to be detected primarily as the protonated molecule, [M+H]⁺, or as adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺.
To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion of interest (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragments provide specific structural information. For the [M+H]⁺ ion of this compound, CID would likely induce the neutral loss of propene (C₃H₆) from one of the isopropyl groups.
| Predicted m/z | Ion Type | Notes |
|---|---|---|
| 222.1494 | [M+H]⁺ | Protonated molecule, primary ion in positive ESI-MS. |
| 244.1313 | [M+Na]⁺ | Sodium adduct, common in ESI. |
| 180.1024 | [M+H - C₃H₆]⁺ | Fragment from MS/MS, corresponding to neutral loss of propene. |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. The molecular formula of this compound is C₁₃H₁₉NO₂. Its calculated monoisotopic mass is 221.141579 g/mol .
HRMS can easily distinguish the target compound from other molecules that have the same nominal mass but different elemental compositions. This capability is critical for confirming the identity of a newly synthesized compound or an unknown analyte in a complex mixture.
| Molecular Formula | Nominal Mass | Exact Mass (Monoisotopic) | Compound |
|---|---|---|---|
| C₁₃H₁₉NO₂ | 221 | 221.14158 | This compound |
| C₁₂H₁₇N₃O | 221 | 219.13716 | (Example of different formula) |
| C₁₄H₂₃N | 221 | 205.18299 | (Example of different formula) |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
While a specific crystal structure for this compound is not publicly available, its solid-state conformation can be predicted based on studies of structurally similar carbamates. X-ray crystallography would reveal precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice.
The central carbamate group (-N-C(=O)O-) is expected to be relatively planar due to the delocalization of the nitrogen lone pair into the carbonyl group, giving the C-N bond partial double-bond character. The two bulky isopropyl groups and the phenyl group attached to the nitrogen will adopt a conformation that minimizes steric hindrance. The dihedral angle between the plane of the carbamate group and the plane of the phenyl ring is a key conformational parameter. In related structures, this angle is often non-zero, indicating a twisted conformation to alleviate steric strain.
Since this compound is an N,N-disubstituted carbamate, it lacks an N-H bond and therefore cannot act as a hydrogen bond donor. Intermolecular interactions in the solid state would likely be dominated by weaker forces, such as van der Waals forces and potentially weak C-H···O or C-H···π interactions, which would dictate the crystal packing arrangement.
| Structural Parameter | Predicted Value/Observation | Basis of Prediction |
|---|---|---|
| C=O Bond Length | ~1.22 Å | Typical value for carbamates |
| (O=)C-N Bond Length | ~1.35 Å | Partial double bond character |
| (O=)C-O Bond Length | ~1.34 Å | Typical ester-like linkage |
| Carbamate Group Geometry | Essentially planar | Resonance stabilization |
| Primary Intermolecular Forces | van der Waals, C-H···O interactions | Absence of N-H donor |
Computational Spectroscopy and Structure Prediction
Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for predicting and interpreting spectroscopic data. chemrxiv.org By modeling the molecule in silico, it is possible to simulate its spectra and gain insight into its geometric and electronic structure.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to determine the optimized, lowest-energy geometry of this compound. nih.gov From this optimized structure, various spectroscopic properties can be calculated.
Simulated Infrared (IR) Spectrum: A frequency calculation on the optimized geometry yields the molecule's vibrational modes. These can be visualized to understand the nature of the atomic motions (e.g., stretching, bending) and their corresponding frequencies and intensities, which together generate a theoretical IR spectrum. This is invaluable for assigning peaks in an experimental spectrum.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| C-H stretch (Aromatic) | 3100-3000 | Characteristic of the phenyl group. |
| C-H stretch (Aliphatic) | 3000-2850 | From the two isopropyl groups. |
| C=O stretch (Carbonyl) | 1720-1700 | Strong, characteristic carbamate carbonyl absorption. |
| C-N stretch | 1350-1250 | Vibration of the central carbamate nitrogen bond. |
| C-O stretch | 1250-1150 | Vibration of the carbamate ester oxygen bond. |
Simulated Nuclear Magnetic Resonance (NMR) Spectrum: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated from the optimized electronic structure. These values are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted NMR spectrum helps in the assignment of experimental signals and can be used to confirm the proposed structure. nih.gov
| Nucleus | Predicted Chemical Shift Range (ppm) | Structural Assignment |
|---|---|---|
| ¹H | 7.5-7.0 | Aromatic protons (phenyl group) |
| ¹H | 5.0-4.5 | CH proton of the isopropoxy group |
| ¹H | 4.5-4.0 | CH proton of the N-isopropyl group |
| ¹H | 1.5-1.0 | CH₃ protons of both isopropyl groups |
| ¹³C | 155-150 | Carbonyl carbon (C=O) |
| ¹³C | 145-135 | Aromatic C (ipso, attached to N) |
| ¹³C | 130-120 | Aromatic CH carbons |
| ¹³C | 75-65 | CH carbon of the isopropoxy group |
| ¹³C | 55-45 | CH carbon of the N-isopropyl group |
| ¹³C | 25-15 | CH₃ carbons of both isopropyl groups |
Prediction of Molecular Geometry and Conformational Preferences
The molecular geometry and conformational preferences of this compound are dictated by the interplay of electronic effects, steric hindrance, and the rotational barriers around its key single bonds. While specific crystallographic or high-level computational studies for this exact molecule are not extensively available in public literature, a detailed prediction of its structure can be formulated based on well-established principles governing the conformation of N,N-disubstituted carbamates, particularly N-phenyl and N-isopropyl derivatives.
The central carbamate moiety (N-COO-) is known to have a significant degree of planar character due to the delocalization of the nitrogen lone pair electrons into the carbonyl group (C=O). nih.govchemrxiv.org This resonance imparts a partial double bond character to the C-N bond, leading to a substantial barrier to rotation. Consequently, the atoms Cα-N-C(O)-O-Cα' tend to lie in a plane to maximize this π-electron delocalization.
Two primary low-energy conformations, generally referred to as s-cis and s-trans (or Z and E), can be anticipated, arising from rotation around the C-N bond. However, in N,N-disubstituted carbamates, the steric bulk of the substituents on the nitrogen atom plays a crucial role in determining the rotational barrier and the preferred conformation.
Rotational Isomerism and Steric Effects
The rotation around the C-N bond in carbamates is a critical factor in their conformational analysis. nih.govsctunisie.orgacs.orgresearchgate.net For N-phenylcarbamates, this rotational barrier is generally lower than in N-alkylcarbamates. nih.govresearchgate.net The presence of a phenyl group on the nitrogen atom introduces electronic effects that can stabilize the transition state of rotation.
In the case of this compound, the nitrogen is substituted with both a phenyl and an isopropyl group. The steric hindrance between the bulky isopropyl group, the phenyl ring, and the propan-2-yl ester group will be a dominant factor in determining the molecule's preferred geometry. To minimize steric clash, the phenyl ring is likely to be twisted out of the plane of the carbamate group. nd.edu Computational studies on similar N-phenyl amides and carbamates have shown that the phenyl group can be oriented nearly perpendicular to the C(O)NC(O) plane. mdpi.com
The two isopropyl groups, one on the nitrogen and one on the ester oxygen, also contribute significantly to the steric crowding. The rotational conformations around the N-C(isopropyl) and O-C(isopropyl) bonds will be adopted to minimize van der Waals repulsions.
Predicted Bond Parameters
Based on data from analogous carbamate structures, the key bond lengths and angles for this compound can be predicted. The planarity of the carbamate group influences these parameters.
| Bond | Predicted Length (Å) | Notes |
| C=O | ~1.22 - 1.24 | Typical double bond length for a carbonyl group in a carbamate. |
| C-N | ~1.35 - 1.38 | Shorter than a typical C-N single bond due to partial double bond character from resonance. The exact length will be influenced by the steric strain from substituents. |
| O-C(ester) | ~1.33 - 1.36 | Characteristic of an ester C-O single bond. |
| N-C(phenyl) | ~1.42 - 1.45 | Standard sp² C-N single bond length. |
| N-C(isopropyl) | ~1.47 - 1.50 | Standard sp³ C-N single bond length. |
| Angle | Predicted Angle (°) | Notes |
| O=C-N | ~124 - 126 | Influenced by the steric bulk of the N-substituents. |
| O=C-O | ~123 - 125 | Typical for a carbamate carbonyl group. |
| C-N-C(phenyl) | ~118 - 122 | The nitrogen atom is expected to be sp² hybridized and nearly trigonal planar, but angles may deviate due to steric repulsion between the phenyl and isopropyl groups. |
| C-N-C(isopropyl) | ~118 - 122 | Steric hindrance will likely cause a widening of this angle from the ideal 120°. |
| C(phenyl)-N-C(isopropyl) | ~115 - 119 | This angle is likely to be compressed to accommodate the bulky substituents. |
Conformational Preferences
It is predicted that the molecule will adopt a conformation where:
The core O=C-N-C atoms are largely planar.
The phenyl ring is significantly twisted with respect to this plane to alleviate steric strain with the N-isopropyl and the ester groups.
The isopropyl groups are oriented to minimize interactions with each other and the phenyl ring.
The presence of these bulky groups likely results in a complex potential energy surface with several local minima corresponding to different rotational isomers. Experimental techniques like variable temperature NMR spectroscopy, combined with high-level computational modeling (such as Density Functional Theory), would be necessary to fully characterize the conformational landscape and determine the relative populations and energy barriers between different conformers of this compound. nih.govchemrxiv.orgacs.orgchemrxiv.orgnih.govresearchgate.net
Academic Applications and Research Directions for Propan 2 Yl Phenyl Propan 2 Yl Carbamate Analogues
Utility in Organic Synthesis as Amine Protecting Groups
The primary role of a protecting group is to temporarily mask a reactive functional group, such as an amine, to prevent it from interfering with reactions occurring elsewhere in a molecule. bham.ac.ukorganic-chemistry.org Carbamates are among the most effective and widely used protecting groups for amines due to their ability to moderate the nucleophilicity and basicity of the nitrogen atom. masterorganicchemistry.comchem-station.com The N,N-diisopropylcarbamoyl group, the core of the titular compound, is particularly noted for its exceptional stability across a wide range of reaction conditions.
The introduction of the N,N-diisopropylcarbamoyl group onto a primary or secondary amine is typically achieved by reaction with N,N-diisopropylcarbamoyl chloride in the presence of a suitable base. doi.org This forms a stable, sterically hindered carbamate (B1207046) that is resistant to many common reagents.
The robustness of this group necessitates specific and often forcing conditions for its removal (deprotection). Unlike more labile protecting groups such as tert-butyloxycarbonyl (Boc), which is cleaved by mild acid (e.g., trifluoroacetic acid), or 9-fluorenylmethyloxycarbonyl (Fmoc), which is removed by base (e.g., piperidine), the N,N-diisopropylcarbamoyl group is stable to these conditions. masterorganicchemistry.commasterorganicchemistry.com Its cleavage often requires strong reducing agents, such as lithium aluminum hydride, or highly acidic conditions at elevated temperatures. This high stability is a key feature, allowing for extensive chemical transformations on other parts of the molecule without risking premature deprotection.
The concept of "orthogonal protection" is critical in the synthesis of complex molecules, such as peptides or natural products, which may have multiple reactive sites. bham.ac.ukub.edu An orthogonal strategy allows for the selective removal of one protecting group in the presence of others by employing distinct deprotection mechanisms. organic-chemistry.orgresearchgate.net
The exceptional stability of the N,N-diisopropylcarbamoyl group makes it an excellent component of an orthogonal scheme. ub.edu For instance, a molecule can be designed with three different amines protected by a Boc group, an Fmoc group, and an N,N-diisopropylcarbamoyl group. The chemist can then selectively deprotect the Fmoc-protected amine with piperidine (B6355638) to perform a reaction at that site, while the Boc and diisopropylcarbamoyl groups remain intact. Subsequently, the Boc group could be removed with trifluoroacetic acid to modify the second amine. Finally, the highly stable diisopropylcarbamoyl group can be removed under its specific harsh conditions at a later stage in the synthesis. This level of control is indispensable for convergent and efficient synthetic routes. masterorganicchemistry.com
| Protecting Group (Abbr.) | Full Name | Cleavage Conditions | Stability to Acid | Stability to Base | Stability to Hydrogenolysis |
|---|---|---|---|---|---|
| Boc | tert-Butyloxycarbonyl | Strong Acid (e.g., TFA) | Labile | Stable | Stable |
| Cbz (or Z) | Carboxybenzyl | H₂, Pd/C (Hydrogenolysis) | Stable | Stable | Labile |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) | Stable | Labile | Stable |
| Dip-Carbamoyl | N,N-Diisopropylcarbamoyl | Harsh; Strong Reductants (LiAlH₄) or Strong Acid/Heat | Very Stable | Very Stable | Very Stable |
Role as Synthetic Intermediates for Advanced Molecules
Beyond their use as static protecting groups, N,N-diisopropylcarbamates are dynamic synthetic intermediates that can be converted into other valuable functional groups or used to direct the formation of new carbon-carbon and carbon-heteroatom bonds.
Carbamates serve as stable and accessible precursors for the synthesis of ureas and thiocarbamates. acs.orgnih.gov Unsymmetrical ureas, which are important motifs in pharmaceuticals and agrochemicals, can be prepared from carbamates. thieme-connect.com The reaction often involves the activation of the carbamate, followed by nucleophilic attack by a primary or secondary amine. organic-chemistry.orgcommonorganicchemistry.com While direct conversion can be challenging, methods utilizing aluminum amide complexes or lanthanide triflates as catalysts have been developed to facilitate this transformation in high yields. organic-chemistry.org
The conversion of the carbamate's carbonyl oxygen to sulfur to form a thiocarbamate is a key transformation in medicinal chemistry. This is most commonly achieved using thionating agents, with Lawesson's reagent being the most prominent. organic-chemistry.orgnih.gov This reagent efficiently converts the C=O bond of the carbamate into a C=S bond under mild conditions, providing access to thiocarbamates that might be difficult to synthesize directly. beilstein-journals.orgnih.gov
Perhaps the most powerful application of aryl N,N-diisopropylcarbamates is their role as directed metalation groups (DMGs). nih.govnih.gov In a process known as directed ortho-metalation (DoM), the carbamate group directs a strong organolithium base (like sec-butyllithium) to selectively remove a proton from the ortho position of the aromatic ring. acs.org The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, alkyl halides, carbon dioxide) to install a new substituent exclusively at the position adjacent to the carbamate. acs.orgsemanticscholar.org
The N,N-diisopropylcarbamoyl group is one of the most powerful DMGs known, outperforming other common directing groups like methoxy (B1213986) or amide groups. nih.gov This strategy provides a highly regioselective method for constructing polysubstituted aromatic compounds, which are foundational to many complex natural products and pharmaceutical agents. semanticscholar.orgacs.org After the desired functionalization is achieved, the carbamate group can either be retained or cleaved to reveal a phenol.
| Starting Material | Electrophile Used in DoM | Intermediate Product Class | Application / Final Product Type |
|---|---|---|---|
| O-Phenyl N,N-diisopropylcarbamate | Iodine (I₂) | ortho-Iodoaryl Carbamate | Precursor for cross-coupling reactions |
| O-Naphthyl N,N-diisopropylcarbamate | Dimethylformamide (DMF) | ortho-Formylaryl Carbamate | Building block for heterocyclic synthesis |
| O-Pyridyl N,N-diisopropylcarbamate | Carbon Dioxide (CO₂) | ortho-Carboxyaryl Carbamate | Synthesis of substituted salicylic (B10762653) acids |
| O-Thienyl N,N-diisopropylcarbamate | Trimethylsilyl chloride (TMSCl) | ortho-Silylaryl Carbamate | Intermediate for further functionalization |
Mechanistic Probes in Biochemical Systems (Non-Clinical)
In a non-clinical context, carbamates are widely recognized as valuable tools for studying enzyme mechanisms, particularly for the serine hydrolase superfamily. nih.govacs.org These enzymes, which play crucial roles in processes like neurotransmission and lipid metabolism, utilize a highly reactive serine residue in their active site for catalysis. researchgate.netnih.gov
Activated carbamates, including analogues of Propan-2-yl phenyl(propan-2-yl)carbamate, can act as mechanism-based irreversible inhibitors of serine hydrolases. nih.gov The carbamate covalently modifies the active site serine, forming a stable carbamoyl-enzyme intermediate that renders the enzyme inactive. nih.gov This process mimics the formation of the natural acyl-enzyme intermediate but is much more resistant to hydrolysis. researchgate.net
By designing carbamates with different steric and electronic properties, researchers can probe the topology and reactivity of an enzyme's active site. researchgate.net The rate of carbamoylation provides information about the enzyme's affinity for the inhibitor, and the stability of the resulting covalent adduct can be studied. These "activity-based probes" are instrumental in identifying the function of newly discovered enzymes, mapping active enzyme populations in complex biological samples, and validating enzymes as potential therapeutic targets. acs.org
Studying Enzyme-Substrate Interactions and Binding Modes
The study of carbamate analogues provides crucial insights into the mechanisms of enzyme inhibition and the specifics of enzyme-substrate binding. Carbamates can interact with enzymes through different modes, primarily competitive non-covalent binding or covalent modification of the active site.
Research on the enzyme Paraoxonase-1 (PON1), an esterase found in human serum, has demonstrated that various pharmacologically relevant carbamates can act as competitive inhibitors. nih.gov These compounds bind non-covalently to the enzyme's active site, competing with the substrate for access. nih.gov This mode of interaction allows researchers to probe the architecture and chemical environment of the active site by observing how structural changes in the carbamate analogue affect its binding affinity. nih.gov
In contrast, other carbamate analogues function as covalent inhibitors. A prominent example is their use in studying serine hydrolases like monoacylglycerol lipase (B570770) (MAGL). Certain carbamate-based compounds are designed to attack a key serine residue within the enzyme's active site. d-nb.info This interaction proceeds via a carbamoylation reaction, where the carbamate carbonyl moiety is attacked by the serine, leading to the formation of a stable, covalent carbamoyl-enzyme complex and the release of the alcohol leaving group. d-nb.info By analyzing the efficiency of this reaction with different carbamate analogues, scientists can map the active site and understand the requirements for substrate recognition and catalysis.
Structure-Activity Relationship (SAR) Investigations for Mechanistic Understanding
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR investigations are pivotal for optimizing their potency and selectivity as enzyme inhibitors.
A notable SAR study involved a series of hexafluoroisopropyl carbamates designed as inhibitors for the endocannabinoid-degrading enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). d-nb.info In this research, scientists systematically modified different parts of the carbamate molecule and observed the resulting effects on enzyme inhibition. Key findings from such studies include:
Effect of the Leaving Group: Replacing the phenyl residue of earlier carbamate inhibitors with a 1,1,1,3,3,3-hexafluoropropan-2-yl group was a key strategy. d-nb.info This highly fluorinated group acts as an excellent leaving group, facilitating the carbamoylation of the enzyme's active site serine and significantly enhancing inhibitory potency against MAGL. d-nb.info
Impact of Spacers and Substituents: The length of the alkyl chain (spacer) connecting the carbamate nitrogen to a terminal heterocyclic group was varied. Derivatives with butyl to heptyl spacers were found to inhibit both FAAH and MAGL. d-nb.info
Influence of Heterocyclic Systems: The study noted that small changes to the heteroaromatic system at the end of the alkyl chain had a minor impact on inhibitory activity, suggesting that the reactive hexafluoroisopropyl carbamate group is the primary determinant of the inhibitory effect's strength. d-nb.info
These systematic modifications allow for a detailed mechanistic understanding of how these inhibitors function and guide the design of more effective and selective compounds.
| Compound | Key Structural Feature | MAGL IC₅₀ (µM) | FAAH IC₅₀ (µM) | Selectivity Profile |
|---|---|---|---|---|
| Compound 7 | Phenyl carbamate with 4-ethylpiperidine | Inactive | High FAAH Potency | Selective for FAAH |
| Compound 24 | Hexafluoroisopropyl carbamate with 4-ethylpiperidine | 0.51 | 1.0 | Dual MAGL/FAAH Inhibitor |
| Compound 20 | Hexafluoroisopropyl carbamate with 4-methylpiperidine | Active | Inactive | Selective for MAGL |
| ABX-1431 (Reference) | Piperazine-based carbamate | 0.58 | Active | Selective for MAGL |
Development of Enzyme Inhibitors as Research Tools
The insights gained from SAR studies are directly applied to the development of potent and selective enzyme inhibitors that serve as invaluable research tools. These tools allow scientists to study the physiological and pathological roles of specific enzymes by inhibiting their activity in cellular or animal models.
The development of inhibitors for MAGL and FAAH provides a clear example. These enzymes are critical in regulating the endocannabinoid system, and their dysfunction is implicated in various conditions, including neuroinflammation. d-nb.info Carbamate analogues have been successfully engineered to act as either selective inhibitors for one enzyme or as dual inhibitors for both.
For instance, by replacing the phenyl group in a selective FAAH inhibitor with a hexafluoroisopropyl group, researchers converted it into a potent dual MAGL/FAAH inhibitor (compound 24). d-nb.info Further structural modifications, such as shortening an ethylene (B1197577) spacer by one carbon, led to a loss of FAAH inhibitory activity while retaining MAGL activity, resulting in a selective MAGL inhibitor (compound 20). d-nb.info These specifically designed molecular tools are crucial for dissecting the distinct biological functions of MAGL and FAAH.
Contributions to Polymer Science and Material Chemistry
The carbamate linkage, the defining feature of this compound, is also the fundamental repeating unit in polyurethane polymers. wikipedia.org This connection makes the broader class of carbamate compounds central to polymer and material science.
Role in Polyurethane Chemistry Research
Polyurethanes are a highly versatile class of polymers formed through the reaction of a polyol with a polymeric isocyanate, creating the characteristic carbamate (or urethane) links. wikipedia.org The properties of the resulting material are profoundly influenced by the specific monomers used. wikipedia.org
Soft and Elastic Polymers: Long, flexible segments contributed by the polyol component result in soft, elastic polyurethanes. wikipedia.org
Tough and Rigid Polymers: High levels of crosslinking between polymer chains yield tough or rigid materials. wikipedia.org
Foams: The use of long chains with intermediate crosslinking is a common strategy for producing polyurethane foams, which represent the largest application of this polymer class. wikipedia.org
Research in this field continuously explores new monomers and synthetic routes. A significant area of modern research is the development of non-isocyanate polyurethanes (NIPUs). One such method involves the reaction of bis(cyclic carbonate)s with amines. acs.org This process still results in a polymer backbone containing carbamate-related linkages (specifically, hydroxyurethane), demonstrating the enduring importance of the carbamate scaffold in the pursuit of more sustainable and safer polymer chemistries. acs.org
Exploration of Novel Materials based on Carbamate Scaffolds
The versatility of the carbamate linkage extends beyond traditional polyurethane synthesis into the exploration of novel materials with specialized properties. The ability to produce polyurethanes from a wide array of starting materials allows for the creation of polymers with diverse chemical structures and applications. wikipedia.org
Researchers can fine-tune material properties by selecting specialty polyols. For example, polycarbonate, polycaprolactone, and polybutadiene (B167195) polyols are used to synthesize polyurethane-based elastomers, sealants, and adhesives. wikipedia.org These materials exhibit superior weatherability and high resistance to chemical and environmental degradation, all stemming from the stable yet versatile carbamate backbone. wikipedia.org This adaptability makes the carbamate scaffold a cornerstone in the ongoing development of advanced functional materials.
Future Perspectives and Emerging Research Avenues
Development of Chiral Variants and Enantioselective Synthesis
The introduction of chirality into molecular structures is a critical step in the development of advanced materials and therapeutics, as stereoisomers can exhibit profoundly different biological and physical properties. The future development of Propan-2-yl phenyl(propan-2-yl)carbamate analogues will likely involve the creation of chiral variants and the application of enantioselective synthesis methods.
Research into the asymmetric synthesis of carbamates has yielded several powerful strategies. For instance, bifunctional organocatalysts have been successfully employed in the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide. nih.gov This approach stabilizes a carbamic acid intermediate, facilitating subsequent enantioselective carbon-oxygen bond formation. nih.gov Another significant advancement is the copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with amines and CO2, providing direct access to axially chiral carbamates with high enantioselectivity. rsc.org Furthermore, asymmetric rearrangements, such as the 1,2-carbamoyl rearrangement of lithiated chiral carbamates, have proven effective in producing α-hydroxy amides with excellent diastereoselectivity, demonstrating the utility of chiral carbamates as precursors to other valuable enantioenriched molecules. nih.govnih.gov
These methodologies could be adapted to synthesize chiral analogues of this compound, for example, by introducing chirality on the phenyl ring (atropisomerism) or by using chiral isopropyl groups. The development of such stereochemically pure variants is a promising avenue for creating novel compounds with tailored properties for applications in asymmetric catalysis or as chiral building blocks.
| Method | Catalyst/Reagent | Type of Chiral Carbamate (B1207046) | Key Feature |
| Asymmetric Cyclization | Bifunctional Organocatalyst | Cyclic Carbamates | Utilizes CO2 capture to form constrained 1,3-amino alcohols. nih.gov |
| Asymmetric Ring-Opening | Copper Catalyst | Axially Chiral Carbamates | Provides direct access to biaryl carbamates with high enantioselectivity. rsc.org |
| Asymmetric Rearrangement | Lithiated Chiral Auxiliaries | Acyclic Carbamates | Involves 1,2-carbamoyl rearrangement to yield α-hydroxy amides. nih.gov |
Advanced Computational Design and Prediction of Novel Carbamate Structures
Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design and prediction of molecular properties before undertaking complex and resource-intensive synthesis. Future research on this compound and its derivatives will heavily leverage computational methods to explore their conformational landscapes and predict their potential as functional molecules.
Advanced techniques combining spectroscopy with Density Functional Theory (DFT) simulations are being used to investigate the conformational preferences of carbamate monomers. acs.org Such studies reveal that, compared to peptide bonds, carbamate backbones can be more rigid and may adopt stable cis configurations, a feature that can be exploited in the design of sequence-defined polymers. acs.org The carbamate moiety's ability to act as a hydrogen bond donor and acceptor, along with the conformational restrictions imposed by its resonance structures, are key features that can be modeled to predict interactions with biological targets or other molecules. nih.govacs.org
For this compound, computational design could be used to:
Predict Biological Activity: Design novel analogues as potential enzyme inhibitors (e.g., for cholinesterases) by modeling their docking into active sites. mdpi.comnih.gov
Develop New Materials: Predict the self-assembly behavior of derivatives to form functional polymers or supramolecular structures. acs.org
Tune Physicochemical Properties: Systematically modify the structure and predict resulting changes in stability, solubility, and electronic properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of fine chemicals is undergoing a paradigm shift from traditional batch processing to continuous flow chemistry. This transition offers significant advantages in terms of safety, scalability, efficiency, and process control. The integration of automated synthesis platforms with flow reactors is poised to accelerate the discovery and production of novel carbamates, including derivatives of this compound.
Flow-based synthesis platforms offer superior control over reaction parameters like mixing, temperature, and residence time, which is particularly beneficial for reactions that are fast or involve hazardous intermediates. rsc.org For carbamate synthesis, continuous flow processes have been developed that couple key reaction steps, such as a Curtius rearrangement with biocatalytic purification, to generate valuable carbamate products in high yield and purity without isolating intermediates. nih.gov
Automated platforms, often incorporating robotics and integrated analytical tools like LC-MS and FT-IR, can perform multistep syntheses and optimize reaction conditions using feedback algorithms. fu-berlin.demit.edu Such systems enhance reproducibility and dramatically reduce the manual effort required for process development. mit.edu The application of these technologies would enable the rapid, efficient, and scalable synthesis of a library of this compound analogues for screening and application studies.
| Feature | Batch Synthesis | Flow Synthesis |
| Mixing | Often inconsistent, diffusion-limited | Rapid and highly controlled |
| Heat Transfer | Poor, potential for hot spots | Excellent, high surface-area-to-volume ratio |
| Scalability | Challenging, requires re-optimization | Straightforward through "numbering-up" or longer run times rsc.org |
| Safety | Higher risk with hazardous reagents/intermediates | Improved safety due to small reactor volumes nih.gov |
| Automation | Difficult to fully automate | Readily integrated with automated pumps and control systems fu-berlin.de |
Exploration of this compound in New Chemical Transformations
The carbamate functional group is not only a stable linking moiety but also a versatile synthon that can participate in or be converted into other functional groups. Future research will likely explore the utility of this compound as a precursor in novel chemical transformations.
The reactivity of carbamates is influenced by the substitution on the nitrogen atom. For instance, N-H containing carbamates can react via an isocyanate intermediate, particularly under basic conditions. acs.org While this compound is an N,N-disubstituted carbamate and thus lacks this reactive N-H proton, the carbamate ester itself can be a target for various transformations.
Potential emerging research avenues include:
Directed C-H Functionalization: Using the carbamate group as a directing group to functionalize specific positions on the phenyl ring.
Precursor to Isocyanates: Developing novel catalytic methods for the selective cleavage of the C-O bond to generate a phenyl(propan-2-yl)isocyanate intermediate for use in other reactions.
Decarboxylative Couplings: Exploring transition-metal-catalyzed cross-coupling reactions where the carbamate acts as a leaving group.
Transformation into Ureas and Other Derivatives: Studies on the chemoselective reaction of the carbamate moiety with nucleophiles, similar to how phenyloxycarbonyl carbamates can be converted into symmetrical or dissymmetric ureas. acs.org
Applications in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the design of complex, functional chemical systems held together by non-covalent interactions. longdom.org The structural features of this compound make it an intriguing candidate for applications in molecular recognition and the construction of self-assembling systems.
The key to molecular recognition is the complementary nature of interacting molecules in terms of their shape and non-covalent bonding capabilities (e.g., hydrogen bonds, π-π stacking, van der Waals forces). ijsr.net Although the N,N-disubstituted nitrogen of this compound cannot act as a hydrogen bond donor, the carbonyl oxygen is an effective hydrogen bond acceptor. nih.gov The phenyl ring can participate in π-π stacking interactions, while the bulky isopropyl groups can influence the geometry and steric accessibility of binding pockets.
Future research could explore:
Host-Guest Chemistry: Incorporating the this compound motif into larger host molecules designed to selectively bind specific guest molecules.
Self-Assembly: Designing derivatives that can spontaneously organize into well-defined structures like supramolecular polymers or gels, driven by a combination of hydrogen bonding and π-π stacking. longdom.org
Molecular Sensors: Developing systems where the binding of an analyte to a receptor containing the carbamate moiety triggers a detectable signal, such as a change in fluorescence or color. rsc.org
By harnessing these non-covalent interactions, this compound could serve as a fundamental building block in the creation of advanced materials with stimuli-responsive properties and applications in sensing, catalysis, and materials science. ijsr.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Propan-2-yl phenyl(propan-2-yl)carbamate, and how can reaction conditions be systematically optimized?
- Methodology : Begin with nucleophilic substitution or carbamate coupling reactions using isopropyl alcohol and phenyl isocyanate derivatives. Optimize temperature (60–80°C), solvent polarity (e.g., THF or DCM), and catalyst (e.g., triethylamine) via Design of Experiments (DoE) to maximize yield. Monitor intermediates by TLC or HPLC . Safety precautions include avoiding inhalation of vapors (use fume hoods) and wearing protective gear as per SDS guidelines .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodology : Combine chromatographic (HPLC with C18 column, mobile phase: acetonitrile/water) and spectroscopic techniques (NMR for carbamate proton confirmation at δ 4.8–5.2 ppm, IR for C=O stretch ~1700 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodology : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Use LC-MS to detect degradation products (e.g., hydrolysis to phenylamine or isopropanol). Store in airtight containers at -20°C, shielded from light and moisture, as recommended for carbamate analogs .
Advanced Research Questions
Q. How can contradictory data on the degradation pathways of this compound in environmental matrices be resolved?
- Methodology : Perform comparative studies using isotopically labeled analogs (e.g., ¹³C-carbamate) to trace degradation intermediates via LC-MS/MS. Replicate conditions from conflicting studies (pH, UV exposure) and apply multivariate statistical analysis to identify critical variables .
Q. What computational approaches are effective in predicting the reactivity and metabolic pathways of this compound?
- Methodology : Use density functional theory (DFT) to model hydrolysis energetics and docking simulations (e.g., AutoDock Vina) to predict cytochrome P450 interactions. Validate with in vitro microsomal assays and correlate computed vs. experimental metabolic half-lives .
Q. How can researchers address discrepancies in reported NMR spectral data for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
